N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide
Description
N-((((4-Chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide is a sulfonamide derivative featuring dual sulfonamide groups and a cyclohexyl substituent. Its structure includes:
- A 4-chlorophenylsulfonyl moiety linked to a carbamoyl-carbamoyl chain.
- A 4-methylbenzenesulfonamide group attached to a cyclohexyl amine.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylcarbamoyl]-1-cyclohexyl-1-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O6S2/c1-15-7-11-19(12-8-15)33(30,31)25(17-5-3-2-4-6-17)21(27)23-20(26)24-32(28,29)18-13-9-16(22)10-14-18/h7-14,17H,2-6H2,1H3,(H2,23,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGYLTCLISXGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2CCCCC2)C(=O)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of Intermediate Compounds: The initial step often involves the preparation of intermediate compounds such as 4-chlorophenylsulfonyl chloride and 4-methylbenzenesulfonyl chloride.
Coupling Reactions: These intermediates are then subjected to coupling reactions with appropriate amines, such as cyclohexylamine, under controlled conditions to form the desired sulfonamide linkages.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl and carbamoyl groups.
Reduction: Reduction reactions may target the nitro groups if present in derivatives of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it versatile for creating derivatives with specific properties.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The table below compares key structural features and their implications:
Key Observations :
Crystal Packing and Intermolecular Interactions
Biological Activity
N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound can be characterized by its chemical formula . The presence of the sulfonamide group is crucial for its biological activity, influencing interactions with various biological targets.
1. Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The compound under investigation has shown moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
Studies have demonstrated that the antibacterial efficacy is attributed to the inhibition of folic acid synthesis, a pathway critical for bacterial growth and survival .
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The results are summarized in the following table:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
These activities suggest potential applications in treating conditions such as Alzheimer's disease and urinary infections .
3. Anticancer Activity
Sulfonamide derivatives have been explored for their anticancer properties. Preliminary studies indicate that this compound may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Mechanism : Induction of apoptosis via mitochondrial pathways
Case Studies
Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:
- Case Study 1 : A study involving patients with bacterial infections showed improved outcomes when treated with sulfonamide derivatives compared to standard antibiotics.
- Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited cell growth in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
